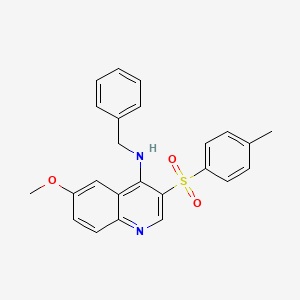

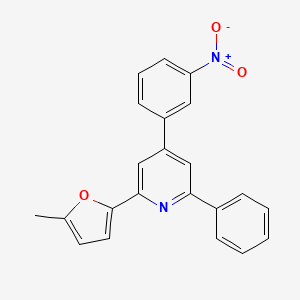

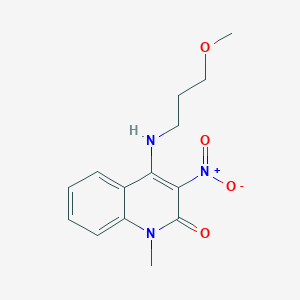

2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridine-based compounds, which are known for their diverse biological activities.

Scientific Research Applications

Microwave Assisted Synthesis

A study by Ravula et al. (2016) explored the microwave-assisted synthesis of pyrazoline and pyridine derivatives, including those structurally similar to 2-(5-Methyl-furan-2-yl)-4-(3-nitro-phenyl)-6-phenyl-pyridine. These compounds exhibited promising in vivo anti-inflammatory and in vitro antibacterial activities. The use of microwave irradiation was notably successful in yielding higher product amounts, environmental friendliness, and shorter reaction times compared to conventional methods (Ravula et al., 2016).

Pyridine Derivatives Chemistry

Becher (1975) provided an extensive overview of the chemistry of pyridine and its derivatives. This includes discussions on the synthesis of 2-pyridones and 2,4,6-triarylpyridines, and the use of furan rings in lieu of aryl rings for certain synthetic pathways. The chapter also delves into the chemical reactions of arylpyridines and their reduction products (Becher, 1975).

PKCtheta Inhibition

Subrath et al. (2009) studied 3-pyridinecarbonitrile derivatives with furan and other heteroaryl rings, which showed significant inhibition of PKCtheta, a protein kinase C isoenzyme. One particular compound demonstrated a potent IC50 value for PKCtheta inhibition, highlighting the potential of furan-substituted pyridine derivatives in therapeutic applications (Subrath et al., 2009).

Superoxide Dismutase Activity

Patel et al. (2010) synthesized nickel(II) complexes with ligands including N′-[phenyl(pyridin-2-yl)methylidene]furan-2-carbohydrazide. These complexes were found to effectively catalyze the dismutation of superoxide, an important function in reducing oxidative stress within cells (Patel et al., 2010).

Nucleic Acids and Antioxidant Properties

Sathyadevi et al. (2012) explored the interaction of hydrazone complexes containing furan-substituted pyridine derivatives with nucleic acids and bovine serum albumin, alongside their antioxidant properties. Their findings suggest significant biological activity, with one complex showing superior activity in all the biological studies conducted (Sathyadevi et al., 2012).

Antiprotozoal Agents

Ismail et al. (2004) synthesized a series of compounds including 2-(5-(4-amidinophenyl)-furan-2-yl)-imidazo[1,2-a]pyridines, which demonstrated strong DNA affinity and significant in vitro activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as antiprotozoal agents (Ismail et al., 2004).

Excited States of Hydrazo-Compounds

Michalski et al. (2016) studied the excited states of various hydrazo-compounds, including derivatives of 5-nitro-2-(2-phenylhydrazinyl)pyridine. Their research focused on the electronic absorption and emission spectra, contributing to the understanding of the photochemical properties of these compounds (Michalski et al., 2016).

Properties

IUPAC Name |

2-(5-methylfuran-2-yl)-4-(3-nitrophenyl)-6-phenylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c1-15-10-11-22(27-15)21-14-18(17-8-5-9-19(12-17)24(25)26)13-20(23-21)16-6-3-2-4-7-16/h2-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBBRNVUCSAOLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[2-amino-3-cyano-6-(2-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2362897.png)

![4-[(2-chlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2362900.png)

![3-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2362901.png)

![4-benzyl-N-isopropyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2362907.png)

![2-(4-Benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-N-(4-chloro-phenyl)-acetamide](/img/structure/B2362908.png)